5-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a piperidine ring, a benzothiolo ring, and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the benzothiolo and pyrimidinone moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzothiolo-pyrimidinone analogs. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets 2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c1-16-9-7-8-14-26(16)20(28)15-30-24-25-22-21(18-12-5-6-13-19(18)31-22)23(29)27(24)17-10-3-2-4-11-17/h2-4,10-11,16H,5-9,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRSNOJKHCDUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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